molecular formula C10H20O B8598008 2-Cyclooctylethan-1-ol

2-Cyclooctylethan-1-ol

Cat. No.: B8598008
M. Wt: 156.26 g/mol
InChI Key: RKASTVFCFAUCIG-UHFFFAOYSA-N
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Description

2-Cyclooctylethan-1-ol is a secondary alcohol characterized by a cyclooctyl group attached to the second carbon of a two-carbon ethanol chain. Its synthesis involves a multi-step process starting with the formation of 2-cyclooctylidene acetate using trimethylphosphonoacetate and sodium hydride in tetrahydrofuran (THF), followed by sequential reductions to yield the final product as a colorless oil with a combined yield of ~53–60% . Structural confirmation is achieved via ESI-HRMS, IR spectroscopy, and NMR (¹H and ¹³C), which validate its purity and stereochemical integrity . The compound’s secondary alcohol functionality and bulky cyclooctyl group confer unique physicochemical properties, influencing its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-cyclooctylethanol

InChI

InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2

InChI Key

RKASTVFCFAUCIG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF at 0°C to room temperature.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products

    Oxidation: 2-Cyclooctylethanal

    Reduction: 2-Cyclooctylethane

    Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate

Scientific Research Applications

2-Cyclooctylethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Cyclooctylethan-1-ol and Analogous Compounds

Compound Name Molecular Structure Functional Group Ring Size Key Physical Properties
This compound Cyclooctyl group attached to C2 of ethanol Secondary alcohol 8-membered Colorless oil; moderate polarity
2-Cyclopenten-1-ol Cyclopentenyl group attached to C1 of ethanol Primary alcohol 5-membered Colorless to pale yellow liquid; distinct odor
2-Amino-1-cyclooctylethan-1-ol Cyclooctyl group with hydroxyl and amine groups on adjacent carbons Secondary alcohol, amine 8-membered Polar, likely hygroscopic (data inferred)

Key Observations:

Ring Size and Strain :

  • This compound’s 8-membered ring introduces minimal strain compared to 2-cyclopenten-1-ol’s strained 5-membered ring, affecting thermal stability and conformational flexibility .
  • The cyclopentenyl group in 2-cyclopenten-1-ol enhances reactivity in ring-opening reactions due to inherent ring strain .

Functional Group Reactivity: The primary alcohol in 2-cyclopenten-1-ol is more susceptible to oxidation (e.g., to ketones or carboxylic acids) compared to the secondary alcohol in this compound, which resists oxidation under mild conditions . The amine group in 2-amino-1-cyclooctylethan-1-ol introduces basicity and nucleophilicity, enabling participation in Schiff base formation or pharmaceutical intermediate synthesis .

Solubility and Polarity: this compound’s larger hydrophobic cyclooctyl group reduces water solubility relative to 2-cyclopenten-1-ol, which has a smaller, less lipophilic ring .

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